molecular formula C36H30B2F8N4 B12823347 (E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate CAS No. 54787-29-0

(E)-4,4'-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate

Cat. No.: B12823347
CAS No.: 54787-29-0
M. Wt: 692.3 g/mol
InChI Key: KXYHMUVSLIVUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazene linkage between two pyridinium units, each substituted with phenyl groups, and is paired with tetrafluoroborate anions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate typically involves the reaction of 1-methyl-2,6-diphenylpyridinium salts with a diazene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and at a temperature that facilitates the formation of the diazene linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate can undergo various chemical reactions, including:

    Oxidation: The diazene linkage can be oxidized to form different products.

    Reduction: Reduction reactions can break the diazene linkage, leading to the formation of pyridinium derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the pyridinium units.

Scientific Research Applications

(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diazene linkage and pyridinium units can interact with specific sites on these targets, leading to changes in their activity or function. This interaction can trigger various biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Azobis(4-cyanovaleric acid): Another diazene compound with different substituents.

    Azobenzene: A simpler diazene compound with phenyl groups directly attached to the diazene linkage.

    Methyl Orange: A diazene compound used as a pH indicator.

Uniqueness

(E)-4,4’-(Diazene-1,2-diyl)bis(1-methyl-2,6-diphenylpyridin-1-ium) tetrafluoroborate is unique due to its specific structural features, such as the combination of pyridinium units and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

54787-29-0

Molecular Formula

C36H30B2F8N4

Molecular Weight

692.3 g/mol

IUPAC Name

bis(1-methyl-2,6-diphenylpyridin-1-ium-4-yl)diazene;ditetrafluoroborate

InChI

InChI=1S/C36H30N4.2BF4/c1-39-33(27-15-7-3-8-16-27)23-31(24-34(39)28-17-9-4-10-18-28)37-38-32-25-35(29-19-11-5-12-20-29)40(2)36(26-32)30-21-13-6-14-22-30;2*2-1(3,4)5/h3-26H,1-2H3;;/q+2;2*-1

InChI Key

KXYHMUVSLIVUHZ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=C(C=C(C=C1C2=CC=CC=C2)N=NC3=CC(=[N+](C(=C3)C4=CC=CC=C4)C)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.